5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine
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Overview
Description
5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine is an organic compound with the molecular formula C23H34N2O and a molecular weight of 354.53 g/mol This compound is characterized by its pyrimidine core substituted with an octyl group at the 5-position and a pentyloxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The octyl group can be introduced at the 5-position of the pyrimidine ring through a nucleophilic substitution reaction using an octyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Octyloxy-2-(4-pentyloxy-phenyl)-pyrimidine: Similar in structure but with an additional oxygen atom in the octyl group.
4-(5-Octyl-2-pyrimidinyl)phenyl 4-pentylbenzoate: Contains a benzoate group instead of a pentyloxy group.
Uniqueness
5-Octyl-2-(4-(pentyloxy)phenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
57202-47-8 |
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Molecular Formula |
C23H34N2O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-octyl-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H34N2O/c1-3-5-7-8-9-10-12-20-18-24-23(25-19-20)21-13-15-22(16-14-21)26-17-11-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |
InChI Key |
XBFOOKLSWGVWMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
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